Irreversible Covalent Anchoring vs. Reversible Action of Free Benzocaine
In heterologously expressed human cardiac sodium channels (hH1/Nav1.5), a 500 µM application of Benzocaine Methanethiosulfonate (MTS-L0-BZ) reduced peak Na⁺ current to 62±8% (n=7) of control, and this effect persisted after washout (49±8%), demonstrating irreversible modification. In contrast, 500 µM free benzocaine produced a 43±3% (n=5) reduction that completely reversed within 10 minutes of washout [1].
| Evidence Dimension | Reversibility of sodium current inhibition after washout |
|---|---|
| Target Compound Data | 62±8% of control (with drug); 49±8% after washout |
| Comparator Or Baseline | Free benzocaine: 57±3% of control (with drug); complete recovery after 10-min washout |
| Quantified Difference | Irreversible vs. fully reversible |
| Conditions | Human hH1 (Nav1.5) channels expressed in Xenopus oocytes; 500 µM drug; voltage clamp electrophysiology |
Why This Matters
Irreversibility confirms covalent anchoring, enabling persistent channel state manipulation without continuous perfusion, a critical advantage for prolonged biophysical recordings and washout-based selectivity assays.
- [1] Li RA, Tsushima RG, Himmeldirk K, Dime DS, Backx PH. Local anesthetic anchoring to cardiac sodium channels. Implications into tissue-selective drug targeting. Circ Res. 1999;85(1):88-98. View Source
